1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide 1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 923397-51-7
VCID: VC7627413
InChI: InChI=1S/C22H22ClN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H22ClN3O3S2
Molecular Weight: 476.01

1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 923397-51-7

Cat. No.: VC7627413

Molecular Formula: C22H22ClN3O3S2

Molecular Weight: 476.01

* For research use only. Not for human or veterinary use.

1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide - 923397-51-7

Specification

CAS No. 923397-51-7
Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.01
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C22H22ClN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27)
Standard InChI Key IEZXIZCRAYSSAQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name of the compound is 1-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide . Its molecular formula, C<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>, corresponds to a molecular weight of 476.0 g/mol . The structure integrates three critical moieties:

  • A piperidine-4-carboxamide backbone, which contributes conformational flexibility and hydrogen-bonding capacity.

  • A 4-chlorophenylsulfonyl group, imparting electron-withdrawing characteristics and enhancing metabolic stability.

  • A 4-(p-tolyl)thiazol-2-yl substituent, known for its role in modulating enzyme inhibition and receptor binding .

The SMILES notation (CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl) and InChIKey (IEZXIZCRAYSSAQ-UHFFFAOYSA-N) further delineate its stereochemical configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight476.0 g/mol
CAS Registry Number923397-51-7
Topological Polar Surface Area121 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:

  • Piperidine-4-carboxylic Acid Activation: The carboxyl group of piperidine-4-carboxylic acid is activated using coupling agents such as HATU or EDCl, facilitating amide bond formation with the 4-(p-tolyl)thiazol-2-amine .

  • Sulfonylation: The secondary amine of the piperidine ring reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • Purification: Crude products are purified via column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity Method
1HATU, DIPEA, DMF, 25°C, 12h65%HPLC (≥95%)
24-Chlorobenzenesulfonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT78%TLC (R<sub>f</sub> = 0.4)

Structure-Activity Relationship (SAR) Insights

Modifications to the sulfonamide and thiazole moieties significantly influence biological activity. For instance, replacing the sulfonamide with a tertiary amine in analogs reduced soluble epoxide hydrolase (sEH) inhibition by >10-fold . Conversely, the 4-(p-tolyl)thiazole group enhances target affinity, likely through hydrophobic interactions with enzyme subpockets .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4) . Plasma stability studies in human and rat models indicate a half-life of ~2.5 hours, suggesting susceptibility to esterase-mediated degradation .

Table 3: Physicochemical Profile

PropertyValueMethod
LogP3.8 ± 0.2HPLC (Shimadzu)
pK<sub>a</sub>9.2 (basic amine)Potentiometric
Melting Point198–201°CDSC

Patent Landscape and Industrial Relevance

The compound’s structural motifs appear in patents targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulators . For example, WO2022076628A1 discloses benzenesulfonamide derivatives as potentiators of CFTR function, suggesting potential repurposing opportunities .

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